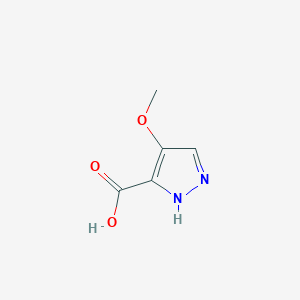

4-Methoxy-1H-pyrazole-3-carboxylic acid

Description

Significance of Pyrazole (B372694) Scaffold in Contemporary Chemical and Biological Research

The pyrazole scaffold, a five-membered ring with two adjacent nitrogen atoms, is a cornerstone in modern heterocyclic chemistry. chemicalbook.com Its unique structural and electronic properties have made it a "privileged scaffold" in drug discovery, meaning it is a recurring molecular framework found in a multitude of biologically active compounds. chemicalbook.com Pyrazole derivatives are known to exhibit a remarkable array of pharmacological activities, solidifying their importance in the development of new therapeutic agents.

The versatility of the pyrazole ring allows it to serve as a robust anchor for various functional groups, enabling chemists to fine-tune the biological and physicochemical properties of the resulting molecules. chemicalbook.com This adaptability has led to the successful commercialization of numerous pyrazole-containing drugs. The N-unsubstituted pyrazole ring is particularly notable for its ability to act as both a hydrogen bond donor and acceptor, a crucial feature for molecular recognition and binding to biological targets like enzymes and receptors. chemicalbook.com

Table 1: Selected Biological Activities of Pyrazole Derivatives

| Biological Activity | Description | References |

|---|---|---|

| Anticancer | Inhibition of cancer cell growth and induction of apoptosis. | |

| Anti-inflammatory | Suppression of inflammatory mediators in tissues. | |

| Antimicrobial | Inhibition of bacterial and fungal growth. | |

| Antidepressant | Activity related to the central nervous system. | |

| Antiviral | Inhibition of viral enzymes and replication processes. | |

| Enzyme Inhibition | Targeting specific enzymes such as protein kinases and MAO-B. | chemicalbook.com |

| Agrochemical | Use as fungicides, herbicides, and insecticides. |

The history of pyrazole chemistry dates back to the late 19th century. The term "pyrazole" was first introduced by the German chemist Ludwig Knorr in 1883. One of the foundational methods for synthesizing the pyrazole ring, the Knorr synthesis, involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. chemicalbook.com A few years later, in 1898, Hans von Pechmann developed another classical method for synthesizing the parent pyrazole from acetylene (B1199291) and diazomethane.

While the synthetic origins of pyrazoles are in the 19th century, their presence in nature is less common. The first naturally occurring pyrazole derivative, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds. This discovery highlighted that nature also utilizes this versatile heterocyclic system.

Within the large family of pyrazole derivatives, pyrazole carboxylic acids are a particularly significant subclass. The presence of the carboxylic acid group provides a versatile handle for synthetic modifications, allowing these compounds to serve as crucial intermediates in the creation of a wide range of other molecules, including esters and amides.

The applications of pyrazole carboxylic acids are diverse:

Medicinal Chemistry : They are fundamental building blocks for synthesizing compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.

Materials Science : Pyrazole carboxylic acids are used as organic linkers in the construction of Metal-Organic Frameworks (MOFs). These crystalline porous materials have significant potential in applications such as gas storage, catalysis, and dehumidification. For instance, 1H-pyrazole-4-carboxylic acid has been used in the electrochemical synthesis of attractive porous MOF materials.

Specific Focus on 4-Methoxy-1H-pyrazole-3-carboxylic acid within Pyrazole Chemistry

4-Methoxy-1H-pyrazole-3-carboxylic acid (CAS Number: 1505022-41-2) is a specific example of a substituted pyrazole carboxylic acid. Its research significance stems primarily from its utility as a functionalized intermediate in organic synthesis rather than from extensive studies on its own biological properties.

Table 2: Chemical Properties of 4-Methoxy-1H-pyrazole-3-carboxylic acid

| Property | Value |

|---|---|

| Molecular Formula | C5H6N2O3 |

| Molecular Weight | 142.11 g/mol |

| IUPAC Name | 4-methoxy-1H-pyrazole-3-carboxylic acid |

| CAS Number | 1505022-41-2 |

Data sourced from EnamineStore and PubChem.

The distinctiveness of 4-Methoxy-1H-pyrazole-3-carboxylic acid lies in the specific placement of its functional groups on the pyrazole ring:

Carboxylic Acid Group at Position 3 : This group is a key reactive site. It allows for the formation of amide bonds, a fundamental linkage in many biologically active molecules, through coupling reactions with various amines. It can also be converted into esters or other functional groups, making it a versatile anchor point for building molecular complexity.

Methoxy (B1213986) Group at Position 4 : The methoxy group (-OCH3) is an electron-donating group. Its presence influences the electronic properties of the pyrazole ring, which can affect the reactivity of the ring and the properties of the final molecule. This substituent can play a role in modulating the binding affinity of a derivative to its biological target.

The combination of these two groups on a stable heterocyclic core makes this compound an attractive starting material for creating libraries of novel compounds for screening in drug discovery and agrochemical research.

Direct and extensive academic research focusing on the biological activities of 4-Methoxy-1H-pyrazole-3-carboxylic acid itself is not widely published. Its primary role appears to be that of a specialized chemical building block. The interest in this compound is therefore found within the context of synthetic campaigns that target more complex molecular architectures.

Its application is likely concentrated in:

Fragment-Based Drug Discovery : As a functionalized heterocyclic fragment, it can be used to build larger molecules designed to inhibit specific biological targets, such as protein kinases, where the pyrazole scaffold is known to be effective. chemicalbook.com

Synthesis of Novel Derivatives : It serves as a precursor for creating new series of pyrazole-based compounds. Researchers can modify the carboxylic acid group and use the methoxy-substituted core to explore structure-activity relationships (SAR) in the development of new therapeutic agents or agrochemicals. The presence of this compound in the catalogs of chemical suppliers points to its availability for such custom synthesis projects.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-10-3-2-6-7-4(3)5(8)9/h2H,1H3,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWNHXBIJEBQRHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NN=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

De Novo Synthesis Pathways for 4-Methoxy-1H-pyrazole-3-carboxylic acid

De novo synthesis refers to the construction of the pyrazole (B372694) ring from acyclic precursors. These methods offer flexibility in introducing various substituents onto the heterocyclic core.

The most classical and widely adopted method for pyrazole synthesis is the cyclization reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, a process known as the Knorr pyrazole synthesis. nih.govnih.gov For the target molecule, 4-Methoxy-1H-pyrazole-3-carboxylic acid, this would involve a precursor such as a methoxy-substituted β-ketoester. The reaction proceeds via a condensation-cyclization sequence. A key challenge in this approach is controlling the regioselectivity when using substituted hydrazines. nih.govresearchgate.net

The general mechanism involves the initial reaction of the more reactive carbonyl group of the 1,3-dicarbonyl compound with the hydrazine, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The choice of reaction conditions and the nature of the substituents on both the dicarbonyl compound and the hydrazine are critical for achieving high yields and the desired regiochemical outcome. researchgate.net

Table 1: Illustrative Cyclization Approach for Pyrazole Synthesis

| Precursor 1 (1,3-Dicarbonyl Analog) | Precursor 2 (Hydrazine) | Key Reaction Type | Potential Product | Reference |

|---|---|---|---|---|

| Methoxy-substituted β-ketoester | Hydrazine hydrate (B1144303) | Cyclocondensation (Knorr Synthesis) | 4-Methoxy-1H-pyrazole-3-carboxylic acid ester | nih.govnih.gov |

An effective route for synthesizing pyrazole-3-carboxylic acids involves the use of furan-2,3-diones as starting materials. researchgate.net These cyclic compounds react with hydrazine derivatives to yield the desired pyrazole core through a ring-opening and recyclization mechanism. For instance, 4-benzoyl-5-phenyl-2,3-furandione has been shown to react with various hydrazines and hydrazones to produce highly substituted pyrazole-3-carboxylic acid derivatives. dergipark.org.tr This method is advantageous as the carboxylic acid functionality is inherently present in the product structure following the reaction.

The reaction of a suitably substituted furan-2,3-dione with hydrazine would lead to the formation of the pyrazole ring, which can then be further modified if necessary. dergipark.org.trresearchgate.net This pathway offers a direct approach to pyrazole-3-carboxylic acids and their derivatives. researchgate.net

Condensation reactions are fundamental to pyrazole synthesis. The cyclocondensation of 1,3-dicarbonyl compounds with hydrazines is a primary example. nih.gov This strategy can be extended to various precursors containing two electrophilic centers separated by a carbon atom. For the synthesis of 4-Methoxy-1H-pyrazole-3-carboxylic acid, a potential precursor would be an ester of 4,4-dimethoxy-3-oxobutanoic acid, which would react with hydrazine to form the pyrazole ring.

The condensation of δ-unsaturated 1,3-diketoesters with substituted arylhydrazines has also been reported to yield various 1-aryl-3-ethoxycarbonyl-pyrazoles, which can subsequently be hydrolyzed to the corresponding carboxylic acids. nih.gov This highlights the versatility of condensation strategies in accessing functionalized pyrazole carboxylic acids.

One-pot multicomponent reactions (MCRs) have emerged as powerful, efficient, and atom-economical tools for the synthesis of complex heterocyclic scaffolds like pyrazoles. mdpi.comrsc.org These reactions combine three or more starting materials in a single reaction vessel to form the final product, which incorporates portions of all the initial reactants. beilstein-journals.org

For pyrazole synthesis, a common MCR involves the reaction of an aldehyde, a β-ketoester, and a hydrazine. sid.ir To synthesize 4-Methoxy-1H-pyrazole-3-carboxylic acid, a three-component reaction could potentially involve glyoxylic acid derivatives, a methoxy-containing active methylene (B1212753) compound, and hydrazine. Another approach involves the in situ generation of a 1,3-dicarbonyl intermediate, which then reacts with hydrazine in the same pot. nih.govrsc.org Titanium imido complexes have also been used to catalyze multicomponent coupling of alkynes and nitriles to form pyrazoles. nih.gov

Table 2: Example of a Multicomponent Strategy for Pyrazole Synthesis

| Component 1 | Component 2 | Component 3 | Reaction Type | Reference |

|---|---|---|---|---|

| Aldehyde | β-Ketoester | Hydrazine | Three-component condensation/cyclization | beilstein-journals.orgsid.ir |

| Alkyne | Nitrile | Titanium Imido Complex | [2+2+1] Cycloaddition | nih.gov |

Synthesis of Specific Isomers and Analogs

The synthesis of positional isomers is crucial for structure-activity relationship (SAR) studies and for understanding the impact of substituent placement on the chemical and physical properties of the molecule.

The synthesis of the positional isomer, 3-Methoxy-1H-pyrazole-4-carboxylic acid, requires a different set of precursors to control the regiochemistry of the final product. A common route to pyrazole-4-carboxylic acids is the Vilsmeier-Haack reaction on hydrazones, or by starting with precursors that already have the desired substitution pattern. sid.irwikipedia.org For example, the reaction of ethyl difluoroacetoacetate with triethyl orthoformate and then methyl hydrazine is a key industrial route to 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, demonstrating a strategy for building the 4-carboxy functionality. wikipedia.org

A simple and efficient protocol for the synthesis of 3-methoxy-4-arylmethylene pyrazoles has been developed, which could potentially be adapted. researchgate.net These derivatives are obtained in one step from corresponding alcohol precursors. Oxidation of the arylmethylene group could then yield the desired carboxylic acid at the 4-position. The synthesis of substituted pyrazole-3-carboxylic acids has also been explored, which could be modified to produce the 4-carboxylic acid isomer by altering the starting materials. nih.gov The development of one-pot syntheses from arenes and carboxylic acids also provides a versatile route to various pyrazole isomers. rsc.org

Table 3: Summary of Synthetic Approaches for the Positional Isomer

| Target Isomer | Synthetic Strategy | Key Precursors/Reagents | Reference |

|---|---|---|---|

| 3-Methoxy-1H-pyrazole-4-carboxylic acid | Functionalization of pre-formed pyrazole | 3-Methoxy pyrazole, Vilsmeier-Haack reagents | sid.irresearchgate.net |

| 3-Methoxy-1H-pyrazole-4-carboxylic acid | Cyclization of functionalized precursors | Ethyl 2-(ethoxymethylene)-3-oxobutanoate analog, Hydrazine | wikipedia.org |

Synthesis of N-Substituted Pyrazole Carboxylic Acid Analogs

The synthesis of N-substituted pyrazole carboxylic acid analogs is a crucial area of research, allowing for the modulation of the molecule's physicochemical properties. A primary strategy involves the cyclocondensation reaction between a hydrazine derivative, which introduces the N-substituent, and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.gov This foundational reaction, known as the Knorr pyrazole synthesis, is highly versatile. For instance, N-substituted pyrazoles can be formed by reacting substituted hydrazines with β-ketoesters. nih.gov

Another established route involves the modification of a pre-existing pyrazole ring. For example, N-substituted 3,5-diphenylpyrazoles can be synthesized starting from 3,5-diphenylpyrazole (B73989) ester derivatives, which are then subjected to reactions to introduce the desired substituent at the nitrogen position. nih.gov The carboxylic acid functionality can be introduced at various stages, either as part of the initial building blocks or by subsequent functionalization of the pyrazole core. One method converts a stable pyrazole carboxylic acid into its more reactive acid chloride, which can then be reacted with various nucleophiles to create esters or amides. researchgate.net Similarly, 5-amino-N-substituted pyrazoles serve as versatile building blocks that can undergo further chemical transformations, such as hydrolysis of a nitrile or ester group to yield the desired carboxylic acid. scirp.org

The table below summarizes various strategies for synthesizing N-substituted pyrazole carboxylic acid analogs, highlighting the diversity of precursors and reaction types.

Table 1: Synthetic Strategies for N-Substituted Pyrazole Carboxylic Acid Analogs

| Precursor 1 | Precursor 2 | Reaction Type | N-Substituent Introduced | Reference |

|---|---|---|---|---|

| Substituted Hydrazine | β-Ketoester | Knorr Condensation | Varied (Aryl, Alkyl) | nih.gov |

| Furan-2,3-dione | Benzaldehyde Hydrazone | Cyclocondensation | Phenyl, Nitrophenyl | researchgate.net |

| 3,5-Diphenylpyrazole Ester | Alkylating/Arylating Agent | N-Substitution | Varied (Aryl, Alkyl) | nih.gov |

Green Chemistry Approaches in Synthesis

Recent advancements in chemical synthesis have emphasized the development of environmentally benign methodologies. For the synthesis of pyrazole derivatives, these "green" approaches focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency through catalysis.

A significant step towards greener synthesis is the elimination of volatile and often toxic organic solvents. Solvent-free, or "neat," reaction conditions have been successfully applied to the synthesis of pyrazole derivatives, frequently offering advantages such as operational simplicity, shorter reaction times, and higher yields. jetir.org

One prominent solvent-free technique involves the mechanical grinding of reactants. researchgate.net For example, an efficient synthesis of pyrano[2,3-c]pyrazoles has been achieved by grinding a mixture of an aryl aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate, demonstrating that the reaction can proceed to completion without any solvent. jetir.org Microwave irradiation is another powerful tool for promoting solvent-free reactions. nih.gov This method uses microwave energy to rapidly heat the reaction mixture, often leading to a dramatic reduction in reaction time compared to conventional heating. Studies have demonstrated the successful synthesis of 3,5-disubstituted-1H-pyrazoles via cycloaddition under microwave irradiation in the absence of a solvent. mdpi.com These solvent-free approaches not only reduce environmental impact but also simplify the workup procedure, as the need to remove a solvent is eliminated. jetir.org

Table 2: Comparison of Solvent-Free vs. Conventional Synthesis of Pyrazole Derivatives

| Method | Conditions | Reaction Time | Yield | Advantages | Reference |

|---|---|---|---|---|---|

| Grinding | Solvent-Free, Room Temp. | 5-10 min | High | Simplicity, Fast, Eco-friendly | jetir.org |

| Microwave | Solvent-Free, Irradiation | 2-5 min | Good-Excellent | Rapid, Energy-efficient | nih.gov |

Catalysis plays a pivotal role in green chemistry by enabling reactions to occur under milder conditions, with greater selectivity and at faster rates. The synthesis of pyrazole derivatives has benefited significantly from the application of various catalysts. mdpi.com

Heterogeneous catalysts, such as nano-ZnO, have been employed for the synthesis of 1,3,5-substituted pyrazole derivatives. mdpi.com These catalysts are particularly advantageous as they can be easily recovered from the reaction mixture and reused, reducing waste and cost. Ionic liquids, such as N-methyl-2-pyrrolidonium tosylate (NMPyTs), have also been used as effective catalysts, sometimes in solvent-free conditions, to facilitate the one-pot synthesis of pyrazole moieties. jetir.org

Table 3: Catalysts Used in the Synthesis of Pyrazole Derivatives

| Catalyst | Reaction Type | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Nano-ZnO | Condensation | Controlled | Environmentally friendly, Reusable | mdpi.com |

| Ionic Liquid (NMPyTs) | Multicomponent Reaction | Solvent-Free | High yield, Simple workup | jetir.org |

| Copper Triflate / bmim | Condensation/Oxidation | Mild | Catalytic efficiency | nih.gov |

Derivatization and Functionalization Reactions

Esterification Reactions of the Carboxylic Acid Moiety

Esterification of 4-Methoxy-1H-pyrazole-3-carboxylic acid is a fundamental transformation that not only protects the carboxylic acid but also introduces lipophilic characteristics to the molecule, which can be crucial for its biological applications. The synthesis of both alkyl and aryl esters has been explored, typically proceeding through standard acid-catalyzed or coupling agent-mediated reactions.

The formation of alkyl esters from pyrazole (B372694) carboxylic acids is a common synthetic step. For instance, the synthesis of methyl esters of related pyrazole propionic acids has been achieved by reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. nih.gov A general method for the preparation of methyl 1-methyl-1H-pyrazole-4-carboxylate involves the reaction of the corresponding carboxylic acid with trimethylsilyldiazomethane (B103560) in methanol at 0 °C. chemicalbook.com Another approach involves the reaction of a pyrazole carboxylate with an alkyl iodide, such as methyl iodide, in the presence of a base like potassium carbonate in a solvent like N,N-dimethylformamide (DMF) to yield the corresponding methyl ester. chemicalbook.com

Similarly, ethyl esters of pyrazole carboxylic acids have been synthesized. One reported method involves the reaction of a substituted hydrazine (B178648) hydrochloride with ethyl (ethoxymethylene)cyanoacetate in the presence of potassium carbonate in ethanol (B145695), followed by refluxing to yield the ethyl pyrazole-4-carboxylate derivative. prepchem.com

While specific examples for the direct esterification of 4-Methoxy-1H-pyrazole-3-carboxylic acid with various simple alcohols are not extensively detailed in the reviewed literature, the general reactivity of pyrazole carboxylic acids suggests that standard Fischer esterification conditions (refluxing in the corresponding alcohol with a catalytic amount of strong acid like sulfuric acid) or activation with coupling agents followed by alcohol addition would be effective.

Table 1: Synthesis of Alkyl Esters of Pyrazole Carboxylic Acids

| Entry | Pyrazole Carboxylic Acid Derivative | Alcohol/Reagent | Product | Reaction Conditions | Yield (%) | Reference |

| 1 | 1-Methyl-1H-pyrazole-4-carboxylic acid | Trimethylsilyldiazomethane, Methanol | Methyl 1-methyl-1H-pyrazole-4-carboxylate | 0 °C | 76 | chemicalbook.com |

| 2 | Methyl pyrazole-4-carboxylate | Methyl iodide, K2CO3, DMF | Methyl 1-methyl-1H-pyrazole-4-carboxylate | Room temperature, 1 h | 90 | chemicalbook.com |

| 3 | (4-Methoxyphenyl)hydrazine hydrochloride | Ethyl (ethoxymethylene)cyanoacetate, K2CO3, Ethanol | Ethyl 5-amino-1-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate | Reflux, 20 h | 28 | prepchem.com |

The synthesis of aryl esters of pyrazole carboxylic acids generally requires the activation of the carboxylic acid, for example, by converting it to the corresponding acid chloride. This activated intermediate can then react with a phenol (B47542) to furnish the desired aryl ester. While specific examples for the synthesis of aryl esters directly from 4-Methoxy-1H-pyrazole-3-carboxylic acid are not prominently featured in the surveyed literature, this approach is a standard and reliable method for aryl ester formation.

Amidation Reactions and Carboxamide Derivatives

The conversion of the carboxylic acid group of 4-Methoxy-1H-pyrazole-3-carboxylic acid into an amide is a key transformation for generating derivatives with a wide range of biological activities. This can be achieved through various synthetic strategies, leading to primary, N-substituted, and ureide derivatives.

The synthesis of the primary amide, 4-Methoxy-1H-pyrazole-3-carboxamide, can be accomplished by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with ammonia. A general procedure for the synthesis of a pyrazole carboxamide involves dissolving the corresponding pyrazole carbonyl chloride in a suitable solvent and adding aqueous ammonia. The reaction is typically stirred for an extended period to ensure complete conversion to the primary amide. researchgate.net

The synthesis of N-substituted amides offers a vast scope for molecular diversity. This is typically achieved by coupling the pyrazole carboxylic acid with a primary or secondary amine using a suitable coupling agent or by reacting the corresponding acid chloride with the amine.

For instance, the synthesis of N-benzyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has been reported, highlighting the feasibility of introducing alkyl-aryl substituents. vulcanchem.com Similarly, the preparation of 3-methoxy-1-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide demonstrates the incorporation of substituted aryl groups. vulcanchem.com The general synthesis involves the reaction of the pyrazole carboxylic acid with the desired aniline (B41778) derivative using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) in a solvent such as dichloromethane (B109758) (DCM). vulcanchem.com

Table 2: Synthesis of N-Substituted Amides of Pyrazole Carboxylic Acids

| Entry | Pyrazole Carboxylic Acid Derivative | Amine | Product | Reaction Conditions | Yield (%) | Reference |

| 1 | 3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid | 3-(Trifluoromethyl)aniline | 3-Methoxy-1-methyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxamide | EDCl/HOBt, DCM | 82 | vulcanchem.com |

| 2 | 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid | 2-Amino-5-chloro-N,3-dimethylbenzamide | 3-Bromo-N-[4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide | Methanesulfonyl chloride, Pyridine (B92270), Acetonitrile (B52724) | 96.8 | google.com |

| 3 | 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride | Sulfonamide derivatives | Novel pyrazole-carboxamides bearing sulfonamide moiety | THF, Reflux, 5 h | High | mdpi.com |

Ureide derivatives of pyrazole carboxylic acids can be synthesized through the Curtius rearrangement of a pyrazole-3-carbonyl azide (B81097). wikipedia.orgnih.govrsc.org This reaction proceeds through an isocyanate intermediate, which can then be trapped by an amine to form the corresponding urea (B33335). wikipedia.org A convenient method for the synthesis of 1-alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]ureas involves the reaction of 4-hydroxymethylpyrazole-3-carbonyl azides with primary aliphatic or aromatic amines. mdpi.com The isocyanate generated from the Curtius rearrangement of the acyl azide reacts with the amine to yield the desired ureide derivative. This synthetic route provides a powerful tool for accessing this class of compounds. nih.govrsc.org

Formation of Hydrazide Analogs

The carboxylic acid moiety of pyrazole-3-carboxylic acids is readily converted into hydrazide derivatives, which are valuable intermediates in the synthesis of various heterocyclic compounds and have been explored for their pharmacological potential.

The synthesis of 1H-pyrazole-3-carboxylic acid hydrazides from the corresponding carboxylic acids is a standard transformation in organic chemistry. A common and efficient method involves a two-step process. First, the carboxylic acid is activated, typically by converting it into a more reactive derivative such as an acid chloride. This is often achieved by treating the pyrazole-3-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

The resulting pyrazole-3-carbonyl chloride is a stable intermediate that can be isolated or used in situ. oup.com In the second step, the acid chloride is reacted with hydrazine hydrate (B1144303) (N₂H₄·H₂O) or a substituted hydrazine. The nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride ion and forming the desired hydrazide. oup.comresearchgate.net

An alternative route involves the reaction of furan-2,3-diones with various hydrazines, which can directly yield pyrazole-3-carboxylic acid-hydrazide derivatives under different conditions. researchgate.net This method provides a one-pot procedure to access these structures from acyclic precursors.

These synthetic strategies are generally applicable to substituted pyrazole-3-carboxylic acids, including the 4-methoxy analog, providing access to a range of hydrazide derivatives for further chemical exploration.

Table 1: Synthesis of 1H-Pyrazole-3-carboxylic Acid Hydrazide Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 1H-Pyrazole-3-carboxylic acid | 1. SOCl₂ 2. Hydrazine hydrate | 1H-Pyrazole-3-carbohydrazide | oup.com |

Cyclization Reactions to Form Fused Heterocyclic Systems

4-Methoxy-1H-pyrazole-3-carboxylic acid and its derivatives are versatile building blocks for the construction of fused heterocyclic systems. The adjacent carboxylic acid and pyrazole nitrogen atoms provide the necessary functionality for cyclocondensation reactions to form pyridazine (B1198779), pyrimidine (B1678525), and quinoline (B57606) ring systems fused to the pyrazole core.

The synthesis of pyrazolo[3,4-d]pyridazines is a well-established transformation of pyrazole-3-carboxylic acid derivatives. The reaction involves a cyclocondensation between the pyrazole precursor and a hydrazine. Specifically, the pyrazole-3-carboxylic acid, or its more reactive acid chloride, can be treated with hydrazine hydrate or substituted hydrazines (e.g., phenylhydrazine) to construct the fused pyridazine ring. researchgate.net

When the carboxylic acid is used, the reaction typically requires heating to facilitate the condensation and dehydration steps. The use of the acid chloride allows the reaction to proceed under milder conditions. This cyclization yields pyrazolo[3,4-d]pyridazin-7-one derivatives. acs.orgresearchgate.netresearchgate.net These compounds are of significant interest due to their structural similarity to purines, which imparts a wide range of biological activities.

Table 2: Synthesis of Pyrazolo[3,4-d]pyridazin-7-one Derivatives

| Pyrazole Precursor | Reagent | Product | Reference |

|---|---|---|---|

| 1H-Pyrazole-3-carboxylic acid | Hydrazine hydrate or Phenylhydrazine | Pyrazolo[3,4-d]pyridazin-7-one | researchgate.net |

| 1H-Pyrazole-3-carbonyl chloride | Hydrazine hydrate or Phenylhydrazine | Pyrazolo[3,4-d]pyridazin-7-one | researchgate.net |

The synthesis of nucleoside analogs of the pyrazolo[3,4-d]pyridazin-7-one system is a multistep process. A plausible synthetic route begins with the construction of the heterocyclic core, followed by the attachment of a sugar moiety. Starting from a suitably functionalized pyrazole, such as ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylate, reaction with hydrazine yields the pyrazolo[3,4-d]pyridazin-7-one scaffold. acs.orgnih.gov

Once the aglycone (the heterocyclic base) is formed, the crucial step is glycosylation—the attachment of a protected sugar, typically a ribose or deoxyribose derivative. While direct glycosylation of pyrazolo[3,4-d]pyridazin-7-ones can be challenging, a common strategy in nucleoside synthesis involves activating the heterocycle. For example, the pyrazolopyridazinone can be silylated with an agent like hexamethyldisilazane (B44280) (HMDS) to increase its solubility and nucleophilicity. The silylated heterocycle is then reacted with a protected glycosyl halide (e.g., 1-chloro- or 1-bromo-2,3,5-tri-O-acetyl-D-ribofuranose) in the presence of a Lewis acid catalyst to form the N-glycosidic bond. Subsequent deprotection of the sugar's hydroxyl groups yields the final nucleoside.

The synthesis of the isomeric pyrazolo[4,3-d]pyrimidin-7(6H)-one ring system requires a different precursor, typically a 4-aminopyrazole-3-carboxylic acid derivative. To prepare this from 4-Methoxy-1H-pyrazole-3-carboxylic acid, a synthetic sequence involving functionalization of the C4 position of the pyrazole ring is necessary.

A general approach involves the nitration of the pyrazole ring at the 4-position, followed by the reduction of the resulting 4-nitro group to a 4-amino group. The obtained 4-amino-1H-pyrazole-3-carboxylic acid (or its ester) is the key intermediate. This intermediate can then undergo cyclization with a suitable one-carbon synthon to form the fused pyrimidine ring. For instance, heating the 4-aminopyrazole-3-carboxamide with urea is a known method to construct the pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione skeleton. nih.gov Subsequent chemical modifications can then be performed to achieve the desired pyrazolo[4,3-d]pyrimidin-7(6H)-one structure.

The construction of the pyrazolo[3,4-b]quinolinone fused system from a pyrazole-3-carboxylic acid precursor can be accomplished through several synthetic strategies. One prominent method is the Pfitzinger quinoline synthesis. wikipedia.org This reaction involves the condensation of isatin (B1672199) or its derivatives with a compound containing an active methylene (B1212753) group, under basic conditions. oup.comoup.com In this context, a 1,3-disubstituted-5-pyrazolone, which can be seen as a cyclic analog of a β-keto ester, serves as the active methylene component. The reaction with isatin (which opens in situ to isatic acid) proceeds via condensation and cyclization to yield a 1H-pyrazolo[3,4-b]quinolin-3-one-4-carboxylic acid. mdpi.com

Alternatively, synthetic routes starting from 3-aminopyrazoles are widely used to build the quinoline ring. mdpi.com To utilize 4-Methoxy-1H-pyrazole-3-carboxylic acid in such a pathway, the carboxylic acid group would first need to be converted into an amino group, for example, through a Curtius, Hofmann, or Schmidt rearrangement. The resulting 3-amino-4-methoxy-1H-pyrazole could then be reacted with various precursors to form the quinoline ring, such as α,β-unsaturated ketones or 1,3-dicarbonyl compounds, to afford pyrazolo[3,4-b]quinolines. nih.govmdpi.com

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

The carboxylic acid moiety of pyrazole derivatives can be targeted by potent nucleophiles like organometallic reagents, particularly Grignard reagents (R-MgX). These reactions are fundamental for creating new carbon-carbon bonds, allowing for the introduction of various organic substituents onto the pyrazole scaffold. The reactivity often depends on the specific derivative of the carboxylic acid used, such as an ester or an acid chloride, which is more susceptible to nucleophilic attack than the free acid. masterorganicchemistry.com

Introduction of Alkyl and Aryl Substituents

The reaction of pyrazole-3-carboxylic acid derivatives with Grignard reagents is a powerful method for introducing alkyl and aryl groups. Typically, the carboxylic acid is first converted to a more reactive derivative like an ester or an acid chloride. When an acid chloride or ester is treated with two or more equivalents of a Grignard reagent, the reaction proceeds through a ketone intermediate, which is then attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup. masterorganicchemistry.comyoutube.com This double addition allows for the introduction of two identical alkyl or aryl substituents.

However, issues can arise from the low electrophilicity of the carboxylate anion that forms when a Grignard reagent reacts with the acidic proton of the carboxylic acid. nih.gov To circumvent this, specialized methods have been developed. For instance, using a bulky aniline-derived turbo-Hauser base can activate Grignard reagents, enabling their direct addition to aliphatic carboxylic acids to form ketones without the significant formation of tertiary alcohol byproducts. nih.gov This approach provides a more controlled method for introducing a single alkyl or aryl substituent.

Furthermore, N-alkylation and N-arylation of the pyrazole ring itself can be achieved under basic conditions, offering another route to introduce substituents, although this reaction targets the ring nitrogen rather than the carboxyl group. researchgate.net

Formation of Vinyl, Monohydroxy, and Diol Derivatives

Specific and complex molecular architectures can be constructed from pyrazole-3-carboxylic acid derivatives using Grignard reagents. Research has demonstrated that reacting these derivatives with methylmagnesium chloride can lead to a variety of products, including vinyl, monohydroxy, and diol derivatives.

For example, the treatment of certain 1H-pyrazole-3-carboxylic acid derivatives with methylmagnesium chloride has been shown to yield 4-substituted-3-(1-hydroxy-1-methylethyl)-1,5-diaryl-1H-pyrazoles (monohydroxy derivatives) and 3-acyl-4-(1-hydroxy-1-phenylethyl)-1-aryl-5-phenyl-1H-pyrazoles. The reaction can also result in the formation of 1-aryl-5-phenyl-4-(1-phenylethenyl)-1H-pyrazoles, which are vinyl derivatives. The synthesis of 4-vinylpyrazoles can also be achieved by reacting a pyrazole-4-carbaldehyde with a Grignard reagent to form a secondary alcohol, which is subsequently dehydrated. nih.gov

These transformations highlight the versatility of Grignard reagents in reacting with the carboxyl functional group and other substituents on the pyrazole ring, leading to a range of structurally diverse molecules.

Functional Group Transformations

The functional groups on the pyrazole ring and its substituents can be chemically modified to introduce new functionalities and build more complex molecules.

Reduction of Nitro Groups to Amino Groups on Substituted Pyrazoles

The reduction of a nitro group on an aromatic ring to an amino group is a fundamental transformation in organic synthesis, as amines are crucial intermediates for many chemical products, including dyes and pharmaceuticals. jsynthchem.com This reaction is particularly relevant for substituted pyrazoles, where the introduction of an amino group opens up numerous avenues for further derivatization.

Various reagents can be employed for the selective reduction of nitroarenes to the corresponding anilines. wikipedia.org Common methods include catalytic hydrogenation using catalysts like Raney nickel or palladium-on-carbon, and the use of metals like iron in acidic media. wikipedia.org For laboratory-scale synthesis, reagents such as tin(II) chloride are also effective. wikipedia.org

A specific and mild method involves the use of hydrazine glyoxylate (B1226380) in the presence of zinc or magnesium powder, which can selectively reduce aromatic nitro groups at room temperature, even in the presence of other reducible groups like carboxylic acids. Another approach utilizes a novel system of sodium borohydride (B1222165) (NaBH₄) in the presence of Ni(PPh₃)₄ transition metal complexes to reduce nitro compounds to their corresponding amines in an ethanol solvent. jsynthchem.com In some cases, unexpected redox reactions can occur; for instance, the thermolysis of an azidonitro pyrazole derivative in acetic acid resulted in the reduction of the azido (B1232118) group to an amino group. mdpi.com

| Reagent/System | Conditions | Selectivity |

| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | H₂ gas | General reduction |

| Iron (Fe) | Acidic media (e.g., acetic acid) | Industrial scale, effective |

| Tin(II) Chloride (SnCl₂) | Acidic conditions | Laboratory scale |

| Hydrazine glyoxylate with Zn or Mg | Room temperature | High selectivity for nitro group |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol solvent | Efficient reduction system |

Conversion to Acid Chlorides for Further Derivatization

The conversion of the carboxylic acid group at the C3 position of the pyrazole ring into a more reactive acid chloride is a key step for many subsequent derivatization reactions, such as the formation of amides and esters. researchgate.netresearchgate.net Acid chlorides are significantly more electrophilic than their parent carboxylic acids, making them excellent substrates for nucleophilic acyl substitution. youtube.com

The most common reagent for this transformation is thionyl chloride (SOCl₂). libretexts.orgchemguide.co.ukyoutube.com The reaction of a carboxylic acid with thionyl chloride produces the corresponding acyl chloride along with sulfur dioxide (SO₂) and hydrogen chloride (HCl) gas as byproducts. chemguide.co.ukyoutube.com The gaseous nature of the byproducts simplifies purification. chemguide.co.uk Other reagents that can be used include phosphorus(V) chloride (PCl₅) and phosphorus(III) chloride (PCl₃). chemguide.co.uk

Once formed, the pyrazole-3-carboxylic acid chloride can be readily reacted with a variety of nucleophiles. For example, treatment with various aliphatic and aromatic amines leads to the formation of the corresponding amide derivatives. researchgate.net Similarly, reaction with alcohols yields esters. researchgate.net This two-step sequence (acid to acid chloride, then to amide/ester) is a highly versatile and widely used synthetic strategy. researchgate.netresearchgate.net

| Reagent | Byproducts | Advantages |

| Thionyl Chloride (SOCl₂) | SO₂(g), HCl(g) | Gaseous byproducts simplify purification. |

| Phosphorus(V) Chloride (PCl₅) | POCl₃, HCl(g) | Effective, reacts in the cold. |

| Phosphorus(III) Chloride (PCl₃) | H₃PO₃ | Less dramatic reaction than with PCl₅. |

| Oxalyl Chloride ((COCl)₂) | CO(g), CO₂(g), HCl(g) | Can be used under mild conditions. chem-soc.si |

Nitrile Formation from Amine Compounds

The conversion of an amino group on a pyrazole derivative to a nitrile (cyano) group is another important functional group transformation. Nitriles are versatile intermediates that can be hydrolyzed to carboxylic acids, reduced to amines, or used in the formation of other heterocyclic systems.

While classical methods like the Sandmeyer reaction exist for converting aromatic amines to nitriles, modern approaches offer milder and more efficient alternatives. acs.org One such method is the oxidant-free, acceptorless dehydrogenation of primary amines. A ruthenium(II) complex featuring a naphthyridine-functionalized pyrazole ligand has been shown to catalyze the selective double dehydrogenation of primary amines to nitriles at moderate temperatures, releasing dihydrogen gas as the only byproduct. acs.orgorganic-chemistry.org This catalytic system demonstrates high activity and a broad substrate scope. acs.org The pyrazole moiety within the ligand plays a crucial role in the catalytic cycle, highlighting the integration of pyrazole chemistry in the development of advanced synthetic methods. acs.org

Reactivity and Reaction Mechanisms

Electrophilic Substitution Patterns on the Pyrazole (B372694) Ring

The pyrazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. nih.gov The outcome of such reactions is heavily influenced by the directing effects of existing substituents. In pyrazole, the combined electron-donating effect from the two nitrogen atoms increases the charge density at the C4 position, making it the most nucleophilic and thus the primary site for electrophilic attack. pharmaguideline.comscribd.com Electrophilic attack at the C3 or C5 positions is less favorable as it generates highly unstable positively charged azomethine intermediates. rrbdavc.org

In the case of 4-Methoxy-1H-pyrazole-3-carboxylic acid, the C4 position is already occupied by a methoxy (B1213986) group. The remaining carbon available for substitution is at the C5 position. The reactivity at this position is modulated by the electronic effects of both the C4-methoxy group and the C3-carboxylic acid group.

Carboxylic Acid Group (at C3): As an electron-withdrawing group (EWG) through induction and resonance, the carboxylic acid group deactivates the ring, making it less reactive.

The net reactivity at the C5 position is a balance of these opposing effects. While the carboxylic acid group is deactivating, the C5 position is adjacent to the activating methoxy group, making it the most likely site for further electrophilic substitution should the reaction conditions be forcing enough to overcome the deactivating influence.

Nucleophilic Attack Pathways

Nucleophilic reactions on 4-Methoxy-1H-pyrazole-3-carboxylic acid primarily target the electrophilic carbon atoms of the carboxylic acid moiety and its derivatives, such as acid chlorides and esters.

The carboxylic acid group at the C3 position is a key site for nucleophilic attack, leading to the formation of various derivatives. While the carboxylic acid itself can react with nucleophiles, its reactivity is significantly enhanced by converting it to a more electrophilic species, such as an acid chloride. eurekaselect.comdergipark.org.tr

1H-pyrazole-3-carboxylic acids and their corresponding stable acid chlorides can be readily converted into ester, amide, or carbohydrazide (B1668358) derivatives by reacting them with alcohols or nitrogen-based nucleophiles. eurekaselect.comresearchgate.net For instance, the acid chloride can react with alcohols via the Schotten-Baumann method to yield esters or with amines to produce amides. dergipark.org.trresearchgate.net The direct reaction of the carboxylic acid with hydrazines can also lead to cyclocondensation products. dergipark.org.tr

| Starting Material | Nucleophile | Reaction Product | Reference |

|---|---|---|---|

| Pyrazole-3-carboxylic acid | Alcohols (ROH) | Ester (R-COOR) | eurekaselect.com |

| Pyrazole-3-carboxylic acid chloride | Alcohols (ROH) | Ester (R-COOR) | dergipark.org.trresearchgate.net |

| Pyrazole-3-carboxylic acid chloride | Amines (RNH₂) | Amide (R-CONHR) | eurekaselect.comdergipark.org.tr |

| Pyrazole-3-carboxylic acid chloride | Urea (B33335) | Carbo-urea derivative | dergipark.org.tr |

Ester derivatives of 4-Methoxy-1H-pyrazole-3-carboxylic acid can undergo nucleophilic substitution reactions. A common pathway involves the reaction of pyrazole carboxylates, such as ethyl 4-pyrazolecarboxylates, with alkylating agents in the presence of a strong base. nih.gov This results in N-alkylation of the pyrazole ring rather than attack at the ester carbonyl, demonstrating the high nucleophilicity of the pyrazole anion. nih.gov However, the ester moiety itself can be a target for nucleophiles, leading to reactions like transesterification (reaction with a different alcohol) or hydrolysis back to the carboxylic acid under appropriate acidic or basic conditions.

Intramolecular Cyclization Mechanisms

The strategic placement of the carboxylic acid group on the pyrazole ring allows for its participation in intramolecular or tandem cyclization reactions to form fused heterocyclic systems. A prominent example is the cyclocondensation reaction with hydrazine (B178648) derivatives to form pyrazolo[3,4-d]pyridazinones. eurekaselect.comresearchgate.net

The mechanism typically involves an initial nucleophilic attack by a hydrazine molecule on the carbonyl carbon of the pyrazole-3-carboxylic acid. This is followed by a condensation step (loss of water) to form a hydrazide intermediate. Subsequent intramolecular nucleophilic attack by the second nitrogen of the hydrazine onto a suitable electrophilic center, often after tautomerization or activation, leads to ring closure and the formation of the fused pyridazinone ring system. dergipark.org.trresearchgate.net These reactions can sometimes be performed as a one-pot procedure starting from precursors like furan-2,3-dione and hydrazine hydrate (B1144303). researchgate.net

Tautomerism Studies in Pyrazole Carboxylic Acids

Tautomerism is a fundamental characteristic of N-unsubstituted pyrazoles, involving the migration of a proton between the two annular nitrogen atoms (N1 and N2). nih.govmdpi.com This results in an equilibrium between two different tautomeric forms. For 4-Methoxy-1H-pyrazole-3-carboxylic acid, the two possible annular tautomers are:

4-Methoxy-1H-pyrazole-3-carboxylic acid

4-Methoxy-2H-pyrazole-5-carboxylic acid

Prototropic Annular Tautomerism

Prototropic annular tautomerism is a characteristic feature of pyrazoles, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. nih.gov This process results in two distinct tautomeric forms that are in equilibrium. For 4-Methoxy-1H-pyrazole-3-carboxylic acid, this equilibrium can be represented by the interconversion between 4-Methoxy-1H-pyrazole-3-carboxylic acid and 4-Methoxy-2H-pyrazole-5-carboxylic acid.

The position of this equilibrium is a critical factor in determining the compound's chemical behavior, as the two tautomers can exhibit different reactive properties. The numbering of the pyrazole ring changes with the position of the N-H proton, influencing the nomenclature of the substituents. nih.gov

Side-Chain Tautomerism

In addition to annular tautomerism, the presence of a carboxylic acid group at the C3 position introduces the theoretical possibility of side-chain tautomerism. This would involve the migration of a proton from the carboxylic acid's hydroxyl group to one of the ring's nitrogen atoms, potentially forming a zwitterionic or a neutral non-aromatic species.

Impact of Substituents on Tautomeric Equilibrium

The tautomeric equilibrium of substituted pyrazoles is significantly influenced by the electronic nature of the substituents on the ring. nih.gov The interplay between the electron-donating methoxy group at the C4 position and the electron-withdrawing carboxylic acid group at the C3 position is a key determinant of the preferred tautomeric form of 4-Methoxy-1H-pyrazole-3-carboxylic acid.

Generally, electron-donating groups tend to stabilize the tautomer where the substituent is at the C3 position, while electron-withdrawing groups favor the tautomer with the substituent at the C5 position. nih.gov In the case of 4-Methoxy-1H-pyrazole-3-carboxylic acid, the carboxylic acid is an electron-withdrawing group. This would suggest a preference for the tautomer where the carboxylic acid is at the C5 position, which is the 4-Methoxy-2H-pyrazole-5-carboxylic acid form.

Table 1: Predicted Tautomeric Preference based on Substituent Effects

| Substituent | Position | Electronic Effect | Predicted Influence on Tautomerism |

| -COOH | C3 | Electron-withdrawing | Favors tautomer with substituent at C5 |

| -OCH3 | C4 | Electron-donating | Modulates overall ring electronics |

Hydrogen Bonding and Intermolecular Interactions

The molecular structure of 4-Methoxy-1H-pyrazole-3-carboxylic acid, with its N-H group, pyridine-like nitrogen atom, and a carboxylic acid moiety, provides multiple sites for hydrogen bonding and other intermolecular interactions. These interactions play a crucial role in the solid-state structure and solution-phase behavior of the compound.

The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). The pyrazole ring itself offers a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the sp2-hybridized nitrogen). This combination of functional groups allows for the formation of a variety of intermolecular hydrogen bonding motifs, such as dimers and extended chains. nih.gov For instance, carboxylic acid groups are well-known to form centrosymmetric dimers through strong O-H···O hydrogen bonds. cambridge.org

Furthermore, the N-H of the pyrazole ring can form hydrogen bonds with the carbonyl oxygen of the carboxylic acid of a neighboring molecule or with the pyridine-like nitrogen of another pyrazole ring. The methoxy group, while a weaker hydrogen bond acceptor, can also participate in weaker C-H···O interactions. The collective effect of these hydrogen bonds is the formation of a stable, three-dimensional supramolecular network in the solid state. In solution, these interactions will be influenced by the solvent's polarity and its own hydrogen bonding capabilities.

Table 2: Potential Hydrogen Bonding Interactions

| Donor | Acceptor | Type of Interaction |

| Carboxylic Acid O-H | Carboxylic Acid C=O | Strong, Dimer Formation |

| Pyrazole N-H | Carboxylic Acid C=O | Intermolecular Chain/Network |

| Pyrazole N-H | Pyrazole N (pyridine-like) | Intermolecular Chain/Network |

| C-H | Methoxy O | Weak Interaction |

Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Methoxy-1H-pyrazole-3-carboxylic acid, ¹H, ¹³C, and ¹⁵N NMR studies are particularly insightful.

¹H NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, including their chemical environment and proximity to other protons. For 4-Methoxy-1H-pyrazole-3-carboxylic acid, the spectrum is expected to show distinct signals corresponding to the different types of protons present.

Carboxylic Acid Proton (-COOH): This acidic proton is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, generally between 10 and 12 ppm. libretexts.org Its signal disappears upon the addition of D₂O due to hydrogen-deuterium exchange. libretexts.org

Pyrazole (B372694) N-H Proton: The proton attached to the nitrogen atom of the pyrazole ring is also expected to be a broad singlet.

Pyrazole C-H Proton: The single proton attached to the pyrazole ring (at position 5) would likely appear as a singlet.

Methoxy (B1213986) Protons (-OCH₃): The three equivalent protons of the methoxy group will produce a sharp singlet, typically in the range of 3.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for 4-Methoxy-1H-pyrazole-3-carboxylic acid

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 12.0 | Broad Singlet | 1H |

| Pyrazole N-H | Variable, broad | Broad Singlet | 1H |

| Pyrazole C5-H | ~7.5 - 8.0 | Singlet | 1H |

| -OCH₃ | ~3.8 | Singlet | 3H |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Since the natural abundance of the ¹³C isotope is low, proton-decoupled spectra are typically acquired, where each unique carbon atom appears as a single line.

Carboxylic Acid Carbonyl Carbon (-COOH): This carbon is significantly deshielded and is expected to resonate in the 160-180 ppm range. libretexts.org

Pyrazole Ring Carbons (C3, C4, C5): The carbon atoms of the heterocyclic ring will have distinct chemical shifts. The carbon bearing the methoxy group (C4) and the carbon attached to the carboxylic acid (C3) will be influenced by these electron-donating and -withdrawing groups, respectively.

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically appears in the 50-60 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 4-Methoxy-1H-pyrazole-3-carboxylic acid

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C OOH | 160 - 180 |

| Pyrazole C 3 | 140 - 150 |

| Pyrazole C 4 | 130 - 140 |

| Pyrazole C 5 | 110 - 120 |

| -OC H₃ | 50 - 60 |

Substituted pyrazoles can exist as a mixture of tautomers, which are isomers that differ by the position of a proton. fu-berlin.de ¹⁵N NMR spectroscopy is a particularly powerful tool for investigating this phenomenon, as the chemical shifts of the nitrogen nuclei are highly sensitive to their chemical environment. researchgate.net In solution, 4-Methoxy-1H-pyrazole-3-carboxylic acid could exist in equilibrium between its 1H and 2H tautomeric forms. ¹⁵N NMR can distinguish between the pyridinic (-N=) and pyrrolic (-NH-) nitrogen atoms, allowing for the identification and quantification of the different tautomers present in a sample. fu-berlin.deresearchgate.net

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an effective method for identifying the functional groups present in a compound.

The IR spectrum of 4-Methoxy-1H-pyrazole-3-carboxylic acid is characterized by absorption bands corresponding to its key functional groups.

O-H Stretch (Carboxylic Acid): A very strong and characteristically broad absorption band is expected in the region of 2500-3300 cm⁻¹. libretexts.org This broadness is due to hydrogen bonding between carboxylic acid molecules, which exist predominantly as dimers in the solid state. libretexts.org

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated between 1710 and 1760 cm⁻¹. libretexts.org Its exact position can indicate whether the acid is in a dimeric (lower frequency, ~1710 cm⁻¹) or monomeric state (higher frequency, ~1760 cm⁻¹). libretexts.org

N-H Stretch (Pyrazole Ring): A moderate, broad absorption band is expected around 3140-3200 cm⁻¹. researchgate.net

C-H Stretches: Aromatic/heterocyclic C-H stretches appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy group are found just below 3000 cm⁻¹. derpharmachemica.com

C=N and C=C Stretches (Pyrazole Ring): These ring stretching vibrations typically occur in the 1460-1560 cm⁻¹ region. researchgate.net

C-O Stretch (Ether): The stretching vibration of the aryl-alkyl ether bond (C-O) is expected to produce a moderate to strong band in the 1100-1300 cm⁻¹ range. researchgate.net

Table 3: Characteristic IR Absorption Frequencies for 4-Methoxy-1H-pyrazole-3-carboxylic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1710 - 1760 | Strong |

| Pyrazole Ring | N-H Stretch | 3140 - 3200 | Moderate, Broad |

| Methoxy Group | C-H Stretch | 2850 - 2960 | Moderate |

| Pyrazole Ring | C=N / C=C Stretch | 1460 - 1560 | Moderate to Strong |

| Ether Linkage | C-O Stretch | 1100 - 1300 | Moderate to Strong |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns. The molecular formula of 4-Methoxy-1H-pyrazole-3-carboxylic acid is C₅H₆N₂O₃, corresponding to a monoisotopic mass of approximately 142.04 Da. nih.govuni.lu

Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) or the loss of the entire carboxyl group (-COOH, M-45). libretexts.org Pyrazole rings are known to fragment through the loss of molecules like hydrogen cyanide (HCN). researchgate.net The presence of the methoxy group may also lead to characteristic losses. Analysis of the fragmentation pattern helps to confirm the connectivity of the atoms within the molecule.

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Adducts of 4-Methoxy-1H-pyrazole-3-carboxylic acid

| Adduct Type | Formula | Predicted m/z |

| [M+H]⁺ | [C₅H₇N₂O₃]⁺ | 143.0451 |

| [M+Na]⁺ | [C₅H₆N₂O₃Na]⁺ | 165.0271 |

| [M-H]⁻ | [C₅H₅N₂O₃]⁻ | 141.0306 |

| [M+NH₄]⁺ | [C₅H₁₀N₃O₃]⁺ | 160.0717 |

Data sourced from predicted values. uni.lu

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that provides valuable information about the molecular weight and elemental composition of a compound. For 4-Methoxy-1H-pyrazole-3-carboxylic acid (molecular formula C₅H₆N₂O₃, monoisotopic mass: 142.03784 Da), ESI-MS analysis allows for the detection of various ionic species, or adducts, depending on the mode of analysis (positive or negative) and the solvent system used. nih.govuni.lu

The technique is particularly useful for polar and thermally labile molecules like carboxylic acids. nih.gov In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. uni.lu Other common adducts can also be formed with cations like sodium [M+Na]⁺ and potassium [M+K]⁺, or with solvent components. uni.lu

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for several adducts of 4-Methoxy-1H-pyrazole-3-carboxylic acid. These theoretical values are instrumental in identifying the compound in complex mixtures and confirming its structure. The predicted data provides a reference for experimental determination. uni.lu

Interactive Table 1: Predicted ESI-MS Data for 4-Methoxy-1H-pyrazole-3-carboxylic acid Adducts

| Adduct Type | Ion Formula | Predicted m/z | Predicted CCS (Ų) |

| Positive Ion Mode | |||

| [M+H]⁺ | [C₅H₇N₂O₃]⁺ | 143.04512 | 125.6 |

| [M+NH₄]⁺ | [C₅H₁₀N₃O₃]⁺ | 160.07166 | 144.8 |

| [M+Na]⁺ | [C₅H₆N₂O₃Na]⁺ | 165.02706 | 134.5 |

| [M+K]⁺ | [C₅H₆N₂O₃K]⁺ | 181.00100 | 133.3 |

| [M+H-H₂O]⁺ | [C₅H₅N₂O₂]⁺ | 125.03510 | 119.4 |

| Negative Ion Mode | |||

| [M-H]⁻ | [C₅H₅N₂O₃]⁻ | 141.03056 | 124.4 |

| [M+HCOO]⁻ | [C₆H₇N₂O₅]⁻ | 187.03604 | 146.4 |

| [M+CH₃COO]⁻ | [C₇H₉N₂O₅]⁻ | 201.05169 | 166.7 |

Data sourced from PubChemLite. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy

While UV-Vis spectroscopy is a common technique for studying electronic transitions in molecules containing chromophores, specific experimental or theoretical UV-Vis absorption data for 4-Methoxy-1H-pyrazole-3-carboxylic acid is not available in publicly accessible scientific literature based on the conducted research.

Electronic Transitions and Absorption Wavelengths

Detailed information regarding the specific electronic transitions and corresponding maximum absorption wavelengths (λmax) for 4-Methoxy-1H-pyrazole-3-carboxylic acid is not documented in the available research. To determine these properties, experimental analysis of the purified compound using a UV-Vis spectrophotometer would be required. Such an analysis would reveal absorptions typically arising from π→π* and n→π* transitions within the pyrazole ring and carboxylic acid functional group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, no published crystal structure for 4-Methoxy-1H-pyrazole-3-carboxylic acid could be located in the course of this research.

Single-Crystal X-ray Diffraction

The specific crystallographic data for 4-Methoxy-1H-pyrazole-3-carboxylic acid, which would include details on the crystal system, space group, unit cell dimensions, and atomic coordinates, remains undetermined as no single-crystal X-ray diffraction studies have been publicly reported. Analysis of closely related structures, such as 4-chloro-1H-pyrazole-3-carboxylic acid, indicates that pyrazole derivatives often form extensive hydrogen-bonding networks in the solid state, but these findings cannot be directly extrapolated to the title compound.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure, molecular properties, and reactivity of chemical compounds. For 4-Methoxy-1H-pyrazole-3-carboxylic acid, DFT calculations, typically employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are instrumental in providing a detailed understanding of its fundamental characteristics at the molecular level. materialsciencejournal.orgdoi.org These computational approaches allow for the prediction of optimized geometry, vibrational spectra, and electronic properties, offering insights that complement experimental findings.

Geometry optimization is a fundamental computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 4-Methoxy-1H-pyrazole-3-carboxylic acid, this process reveals key structural parameters.

Theoretical studies on analogous compounds, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, indicate that the molecule likely adopts a planar conformation where all constituent atoms lie in the same geometric plane. researchgate.net This planarity is stabilized by the conjugated π-system of the pyrazole (B372694) ring and potential intramolecular hydrogen bonding. researchgate.net The optimized structure of 4-Methoxy-1H-pyrazole-3-carboxylic acid would be confirmed as a true energy minimum by ensuring the absence of imaginary frequencies in the vibrational analysis.

The calculated bond lengths and angles provide a precise model of the molecular framework. Based on studies of similar pyrazole derivatives, the pyrazole ring is expected to be aromatic and planar. rdd.edu.iq The methoxy (B1213986) and carboxylic acid groups are substituents on this core structure. The table below presents anticipated bond lengths and angles for 4-Methoxy-1H-pyrazole-3-carboxylic acid, based on DFT calculations of related pyrazole structures.

Table 1: Predicted Geometrical Parameters for 4-Methoxy-1H-pyrazole-3-carboxylic acid

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| N1–N2 | ~1.35 Å | |

| N2=C3 | ~1.33 Å | |

| C3–C4 | ~1.42 Å | |

| C4=C5 | ~1.37 Å | |

| C5–N1 | ~1.34 Å | |

| C3–C(OOH) | ~1.47 Å | |

| C=O | ~1.22 Å | |

| C–OH | ~1.35 Å | |

| C4–O(CH₃) | ~1.36 Å | |

| Bond Angles (°) | ||

| C5–N1–N2 | ~112° | |

| N1–N2–C3 | ~105° | |

| N2–C3–C4 | ~111° | |

| C3–C4–C5 | ~108° | |

| C4–C5–N1 | ~104° |

Note: These values are estimations based on DFT calculations of similar pyrazole carboxylic acid molecules and may vary slightly for the title compound.

Theoretical vibrational analysis using DFT is a valuable tool for assigning and interpreting experimental infrared (IR) spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the different vibrational modes of the molecule.

For 4-Methoxy-1H-pyrazole-3-carboxylic acid, the vibrational spectrum is characterized by the distinct modes of its functional groups: the pyrazole ring, the carboxylic acid, and the methoxy group. A broad band anticipated in the 3200–3400 cm⁻¹ region is attributable to the O-H stretching vibration of the carboxylic acid, often broadened due to hydrogen bonding. researchgate.net The C=O stretching of the carboxylic acid typically appears as a strong absorption band around 1700-1750 cm⁻¹. Stretching vibrations of the pyrazole ring (C=N, C=C) and C-N bonds are expected in the 1400–1600 cm⁻¹ region. rdd.edu.iq The asymmetric and symmetric stretching of the C-H bonds in the methoxy group are also identifiable.

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement with experimental data. mdpi.com

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for 4-Methoxy-1H-pyrazole-3-carboxylic acid

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O–H Stretch | Carboxylic Acid | 3200 - 3400 (broad) |

| C–H Stretch (Aromatic) | Pyrazole Ring | 3000 - 3100 |

| C–H Stretch (Aliphatic) | Methoxy Group | 2850 - 3000 |

| C=O Stretch | Carboxylic Acid | 1700 - 1750 |

| C=N / C=C Stretch | Pyrazole Ring | 1400 - 1600 |

| C–O Stretch | Methoxy / Carboxylic Acid | 1200 - 1300 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For 4-Methoxy-1H-pyrazole-3-carboxylic acid, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the electron-donating methoxy group. The LUMO is likely distributed over the electron-withdrawing carboxylic acid group and the pyrazole ring, facilitating intramolecular charge transfer upon excitation. jcsp.org.pk This distribution indicates that the pyrazole and methoxy moieties act as the primary electron donor sites, while the carboxylic acid functions as the electron acceptor.

Table 3: Representative FMO Energies and Energy Gaps for Pyrazole Derivatives (eV)

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (Energy Gap) (eV) |

|---|---|---|---|

| Pyrazole-carboxamide 1 | -5.44 | -1.21 | 4.23 |

| Pyrazole-carboxamide 2 | -5.56 | -1.24 | 4.32 |

Data sourced from computational studies on analogous pyrazole structures to illustrate typical energy ranges. researchgate.netjcsp.org.pk

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attacks. deeporigin.com The MEP surface is colored according to the local electrostatic potential, where red indicates regions of high electron density (negative potential) and blue indicates regions of electron deficiency (positive potential). Green and yellow represent intermediate potential values. nih.govyoutube.com

In 4-Methoxy-1H-pyrazole-3-carboxylic acid, the MEP map would show the most negative potential (red/yellow regions) concentrated around the oxygen atoms of the carbonyl and hydroxyl groups of the carboxylic acid, as well as the oxygen of the methoxy group and the imine-like nitrogen atom (N2) of the pyrazole ring. These sites are susceptible to electrophilic attack. Conversely, the most positive potential (blue regions) would be located around the acidic hydrogen of the carboxylic acid and the hydrogen atom attached to the N1 nitrogen, identifying these as the primary sites for nucleophilic attack. researchgate.net The MEP map thus provides a chemically intuitive picture of the molecule's reactive sites.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular interactions, charge delocalization, and hyperconjugation by studying the interactions between filled (donor) and empty (acceptor) orbitals. nih.gov This method quantifies the stabilization energy (E(2)) associated with these donor-acceptor interactions. A higher E(2) value indicates a stronger interaction and greater electron delocalization.

Table 4: Representative NBO Second-Order Perturbation Energies (E(2))

| Donor NBO | Acceptor NBO | Predicted E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N1) | π* (C4-C5) | High | π-conjugation |

| LP (Omethoxy) | σ* (C4-Cmethoxy) | Moderate | Hyperconjugation |

| LP (Ocarbonyl) | π* (Ccarboxyl-Ohydroxyl) | Moderate | Resonance |

Note: LP denotes a lone pair. The E(2) values are qualitative predictions based on the expected electronic structure.

The Electron Localization Function (ELF) is a computational tool that provides a visual representation of electron pair localization in a molecule, offering a connection between quantum chemical calculations and classical chemical concepts like covalent bonds and lone pairs. wikipedia.org The ELF is a scalar field whose values typically range from 0 to 1. Regions with high ELF values (approaching 1) correspond to areas where there is a high probability of finding an electron pair, such as in covalent bonds, lone pairs, and atomic cores. researchgate.netjussieu.fr

An ELF analysis of 4-Methoxy-1H-pyrazole-3-carboxylic acid would reveal distinct basins of attraction. High localization would be observed corresponding to:

The lone pairs on the nitrogen and oxygen atoms.

The covalent bonds within the pyrazole ring (C-N, N-N, C-C).

The bonds within the methoxy (C-O, C-H) and carboxylic acid (C-C, C=O, C-O, O-H) functional groups.

The ELF diagram provides a faithful and chemically intuitive depiction of the molecule's electronic structure, clearly distinguishing core electrons from the valence shell and partitioning the valence regions into bonding and non-bonding (lone pair) domains. wikipedia.org

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to investigate the electronic excitation properties of molecules and predict their UV-Vis absorption spectra. nih.gov For pyrazole derivatives, TD-DFT calculations can determine the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the corresponding electronic transitions. nih.govresearchgate.net

Studies on related compounds like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, calculated at the B3LYP/6-31G(d) level, show a prominent absorption peak around 251 nm. nih.gov This absorption is assigned to a π → π* transition, primarily involving the Highest Occupied Molecular Orbital (HOMO) to the LUMO+1 excitation. nih.gov For 1H-pyrazole-3-carboxylic acid, TD-DFT calculations in both the gas phase and methanol (B129727) solvent have been performed to analyze its electronic properties and compare them with experimental spectra. researchgate.net The method is also used to investigate the impact of different functionals on the absorption wavelength of pyrazole derivatives. researchgate.net Such theoretical spectra help in understanding the electronic structure and optical behavior of these molecules. nih.gov

| Calculated λmax (nm) | Oscillator Strength (f) | Transition Assignment | Primary Orbital Contribution |

|---|---|---|---|

| 251 | Not Specified | π → π* | HOMO → LUMO+1 |

Theoretical Investigations of Tautomerism and Conformational Analysis

Theoretical studies are crucial for understanding the tautomerism and conformational landscape of pyrazole derivatives. dntb.gov.ua Pyrazoles can exist in different tautomeric forms, and their relative stability is highly dependent on the nature and position of substituents on the ring. researchgate.netmdpi.com Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to determine the energies of different tautomers and conformers, thereby predicting the most stable forms. nih.govresearchgate.net These calculations have shown that factors like the pyrazole ring's aromaticity, intramolecular hydrogen bonds, and intermolecular interactions significantly influence the preferred tautomer and conformation. mdpi.com For instance, in 1-substituted 1H-pyrazol-3-ols, the OH-form is often found to be the more stable tautomer in both solid-state and solution, a finding supported by both computational analysis and experimental NMR data. mdpi.com

The surrounding solvent medium can significantly influence the properties of pyrazole derivatives. doaj.org Computational studies using continuum solvent models, like the Polarizable Continuum Model (PCM), show that solvent interactions affect molecular geometry, dipole moments, and solvation energies. researchgate.netdoaj.org For pyrazole itself, the dipole moment increases with the polarity of the solvent, rising from 2.27 D in the gas phase to 4.51 D in water. doaj.org This trend is also observed in substituted pyrazoles; for one derivative, the dipole moment was calculated to increase from 7.97 D in the gas phase to 13.68 D in solution, with a corresponding solvation energy of -131.34 kJ/mol. researchgate.net The solvation process for pyrazole derivatives in solvents like water, methanol, and acetonitrile (B52724) is typically endothermic and spontaneous, leading to a more structured liquid phase. researchgate.net

| Environment | Dipole Moment (D) | HOMO-LUMO Gap (eV) |

|---|---|---|

| Gas Phase | 2.27 | 7.0557 |

| Water | 4.51 | 7.000 |

Substituents on the pyrazole ring have a profound effect on the equilibrium between tautomers. researchgate.net Computational studies at the MP2/6-311++G** level have systematically investigated these effects. researchgate.netnih.gov The findings indicate that electron-donating groups (e.g., -F, -OH, -NH2, -CH3), particularly those that donate through the π-system, tend to favor the tautomer where the substituent is at the C3 position. nih.gov Conversely, strong electron-withdrawing groups (e.g., -COOH, -CHO, -CFO) stabilize the tautomer with the substituent at the C5 position. researchgate.netnih.gov The 4-methoxy group is an electron-donating group, which would influence the tautomeric preference in 4-Methoxy-1H-pyrazole-3-carboxylic acid. The interplay between an electron-donating group at C4 and an electron-withdrawing group at C3 creates a complex electronic environment that determines the ultimate tautomeric equilibrium.

Non-Linear Optical (NLO) Properties Calculations